molecular formula C20H17NO2S B2385447 [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate CAS No. 1025576-93-5

[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate

Cat. No.: B2385447
CAS No.: 1025576-93-5
M. Wt: 335.42
InChI Key: QLIDLHNQUJKUQO-VZCXRCSSSA-N
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Description

“[(Z)-[(3,4-Dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate” is a chemical compound with the molecular formula C20H17NO2S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C20H17NO2S/c1-14-10-11-17(13-15(14)2)19(16-7-4-3-5-8-16)21-23-20(22)18-9-6-12-24-18/h3-13H,1-2H3/b21-19-1 .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. They are used in the synthesis of a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The reactivity of enaminones, which are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The mechanism of action of [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate is not fully understood. However, studies have shown that the compound can interact with various biological targets, including enzymes and receptors. The compound's interaction with these targets can result in changes in biochemical and physiological processes, leading to the observed effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. One of the significant effects is the compound's ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The inhibition of these enzymes can lead to increased levels of acetylcholine, resulting in improved cognitive function. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its chemical properties make it an attractive candidate for use in various experiments. However, the compound's limitations include its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate. One of the significant directions is to explore the compound's potential applications in the field of organic electronics further. Additionally, studies can focus on the compound's interaction with various biological targets to gain a better understanding of its mechanism of action. Other future directions include exploring the compound's potential as a drug candidate for various diseases and investigating its potential use in catalysis and other chemical reactions.
Conclusion:
This compound is a chemical compound with significant potential for various applications in science. The compound's unique electronic properties make it an attractive candidate for use in organic electronics, while its interaction with various biological targets makes it a potential drug candidate. Further research is necessary to explore the compound's potential fully and uncover its mechanism of action.

Synthesis Methods

The synthesis of [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate can be achieved through a variety of methods. One of the commonly used methods is the reaction between 3,4-dimethylbenzaldehyde and thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Scientific Research Applications

[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of organic electronics. The compound has shown promising results as a material for organic thin-film transistors and organic solar cells. The compound's unique electronic properties make it an attractive candidate for use in electronic devices.

Properties

IUPAC Name

[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c1-14-10-11-17(13-15(14)2)19(16-7-4-3-5-8-16)21-23-20(22)18-9-6-12-24-18/h3-13H,1-2H3/b21-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIDLHNQUJKUQO-VZCXRCSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CS2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N\OC(=O)C2=CC=CS2)/C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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